XIAP BIR2/BIR2-3 inhibitor-1

Description

Overview of Apoptosis and Programmed Cell Death Pathways

Apoptosis is a highly regulated and essential form of programmed cell death (PCD) that plays a crucial role in embryonic development, tissue homeostasis, and the elimination of damaged or unnecessary cells. nih.govnih.govthermofisher.com It is a complex process involving a cascade of molecular events that can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govnih.gov

The extrinsic pathway is triggered by extracellular signals, such as the binding of death ligands like Tumor Necrosis Factor-alpha (TNF-α) or Fas ligand to their corresponding receptors on the cell surface. nih.gov This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspases, primarily caspase-8. nih.govthermofisher.com

The intrinsic pathway , on the other hand, is initiated by intracellular stress signals like DNA damage or metabolic stress. thermofisher.com These signals lead to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c. nih.gov In the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex called the apoptosome, which in turn activates the initiator caspase-9. nih.gov

Both the extrinsic and intrinsic pathways converge on the activation of a common set of executioner caspases, including caspase-3 and caspase-7. nih.gov These proteases are responsible for the systematic dismantling of the cell, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies that are subsequently cleared by phagocytic cells. nih.govthermofisher.com

The Inhibitor of Apoptosis Protein Family: Structure and Functional Diversity

The Inhibitor of Apoptosis (IAP) proteins are a family of functionally and structurally related proteins that act as endogenous brakes on the apoptotic machinery. wikipedia.org A defining feature of all IAPs is the presence of one to three copies of a ~70 amino acid zinc-binding motif known as the Baculovirus IAP Repeat (BIR) domain. wikipedia.orgtandfonline.comcellsignal.com The human IAP family comprises eight members, including well-studied proteins like cIAP1, cIAP2, and Survivin, in addition to XIAP. wikipedia.orgtandfonline.com

While initially identified for their ability to inhibit apoptosis, it is now understood that IAPs have a broader range of cellular functions, including roles in cell division, signal transduction, and immunity. aacrjournals.orgmdpi.com Their anti-apoptotic activity is primarily exerted through the direct binding and inhibition of caspases. wikipedia.org However, not all IAPs are equally adept at this function. tandfonline.com

The functional diversity within the IAP family is largely dictated by the specific arrangement of their BIR domains and the presence of other functional motifs, such as the Really Interesting New Gene (RING) finger domain. mdpi.comnih.gov The RING domain confers E3 ubiquitin ligase activity, allowing IAPs to tag proteins for degradation, including themselves and their binding partners. nih.govnih.gov

XIAP as a Central Anti-Apoptotic Regulator

Among the IAP family, XIAP (also known as BIRC4) is the most potent endogenous inhibitor of caspases and a critical regulator of cell death. wikipedia.orgfrontiersin.org Its central role in preventing apoptosis makes it a key player in cellular homeostasis and a significant factor in the development and progression of various diseases. frontiersin.orgnumberanalytics.com

The structure of XIAP is key to its function. It contains three distinct BIR domains (BIR1, BIR2, and BIR3), a Ubiquitin-Associated (UBA) domain, and a C-terminal RING domain. nih.gov Each BIR domain has a specific role in mediating protein-protein interactions.

The BIR2 domain , along with an adjacent linker region, is responsible for inhibiting the executioner caspases-3 and -7. frontiersin.orgnih.govembopress.org The BIR3 domain specifically targets and inhibits the initiator caspase-9. frontiersin.orgcellsignal.comnih.gov The BIR domains are zinc-finger domains characterized by a core of a three-stranded beta-sheet and several alpha-helices, stabilized by a coordinated zinc ion. nih.govwikipedia.org

The RING domain at the C-terminus of XIAP functions as an E3 ubiquitin ligase. nih.gov This enzymatic activity allows XIAP to ubiquitinate and thereby regulate the stability and function of various proteins, including itself and caspases. frontiersin.orgnih.gov

The primary physiological role of XIAP is to prevent unwanted or excessive apoptosis, thereby maintaining tissue homeostasis. pnas.org By directly inhibiting key caspases, XIAP acts as a crucial checkpoint in both the intrinsic and extrinsic apoptotic pathways. frontiersin.orgacs.org

Beyond its well-established anti-apoptotic function, XIAP is involved in a variety of other cellular processes. It plays a role in signal transduction pathways, including the activation of NF-κB and JNK, which are involved in inflammation and cell survival. aacrjournals.orgnih.gov XIAP has also been implicated in the regulation of cell division and the immune response. aacrjournals.orgnih.gov Furthermore, studies have revealed a novel role for XIAP in copper homeostasis through its interaction with the protein MURR1. nih.govembopress.orgresearchgate.net XIAP can ubiquitinate MURR1, leading to its degradation and thereby influencing cellular copper levels. nih.govresearchgate.net

Given its central role in controlling cell death, it is not surprising that the dysregulation of XIAP is associated with a range of pathological conditions. numberanalytics.com Overexpression of XIAP is a common feature in many types of cancer, where it contributes to tumor initiation, progression, and resistance to therapy by allowing cancer cells to evade apoptosis. frontiersin.orgnumberanalytics.commdpi.com

Conversely, XIAP deficiency is a rare genetic disorder that leads to a hyperinflammatory state, characterized by conditions such as hemophagocytic lymphohistiocytosis (HLH) and inflammatory bowel disease (IBD). nih.govnih.gov This highlights the critical importance of XIAP in maintaining immune homeostasis.

Furthermore, dysfunction of XIAP has been implicated in neurodegenerative diseases like Huntington's disease, where it may contribute to neuronal cell death. nih.gov The multifaceted roles of XIAP in health and disease underscore its significance as a potential therapeutic target. scbt.com

Structure

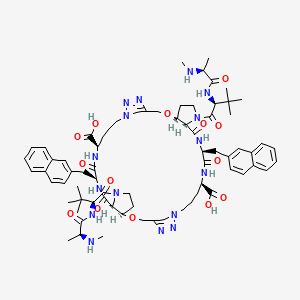

2D Structure

Properties

Molecular Formula |

C72H96N16O14 |

|---|---|

Molecular Weight |

1409.6 g/mol |

IUPAC Name |

(4R,8S,11S,14R,24R,28S,31S,34R)-7,27-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-11,31-bis(naphthalen-2-ylmethyl)-9,12,29,32-tetraoxo-3,23-dioxa-7,10,13,18,19,20,27,30,33,38,39,40-dodecazapentacyclo[36.2.1.118,21.04,8.024,28]dotetraconta-1(41),19,21(42),39-tetraene-14,34-dicarboxylic acid |

InChI |

InChI=1S/C72H96N16O14/c1-41(73-9)61(89)79-59(71(3,4)5)67(95)87-31-27-55-57(87)65(93)77-53(35-43-23-25-45-17-11-13-19-47(45)33-43)63(91)75-51(69(97)98)21-15-30-86-38-50(82-84-86)40-102-56-28-32-88(68(96)60(72(6,7)8)80-62(90)42(2)74-10)58(56)66(94)78-54(36-44-24-26-46-18-12-14-20-48(46)34-44)64(92)76-52(70(99)100)22-16-29-85-37-49(39-101-55)81-83-85/h11-14,17-20,23-26,33-34,37-38,41-42,51-60,73-74H,15-16,21-22,27-32,35-36,39-40H2,1-10H3,(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,89)(H,80,90)(H,97,98)(H,99,100)/t41-,42-,51+,52+,53-,54-,55+,56+,57-,58-,59+,60+/m0/s1 |

InChI Key |

UZIAKDBFVNIMHM-AHKGGJCZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=O)N[C@H](C(=O)N[C@H](CCCN3C=C(CO[C@@H]4CCN([C@@H]4C(=O)N[C@H](C(=O)N[C@H](CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |

Canonical SMILES |

CC(C(=O)NC(C(=O)N1CCC2C1C(=O)NC(C(=O)NC(CCCN3C=C(COC4CCN(C4C(=O)NC(C(=O)NC(CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |

Origin of Product |

United States |

Conceptual Framework for Targeting Xiap in Research and Therapeutic Development

Rationale for XIAP Inhibition to Modulate Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. researchgate.net A key family of proteins that negatively regulate this process are the Inhibitor of Apoptosis Proteins (IAPs). nih.gov Among these, the X-linked inhibitor of apoptosis protein (XIAP) is the most potent and well-characterized endogenous inhibitor of caspases, the key executioners of apoptosis. patsnap.comfrontiersin.org

XIAP, also known as BIRC4, possesses three baculoviral IAP repeat (BIR) domains (BIR1, BIR2, and BIR3) and a C-terminal RING (Really Interesting New Gene) finger domain. atlasgeneticsoncology.orgresearchgate.net The BIR2 domain is responsible for inhibiting the effector caspases-3 and -7, while the BIR3 domain specifically binds to and neutralizes caspase-9, an initiator caspase. frontiersin.orgmdpi.com By directly binding to and inhibiting these caspases, XIAP effectively blocks the progression of the apoptotic cascade, thereby promoting cell survival. patsnap.com This inhibitory function is further enhanced by the E3 ubiquitin ligase activity of its RING domain, which can lead to the ubiquitination and subsequent degradation of caspases. atlasgeneticsoncology.org

The overexpression of XIAP has been documented in a wide array of human cancers, including those of the lung, breast, prostate, pancreas, and in hematological malignancies like acute myeloid leukemia (AML). patsnap.comfrontiersin.org This elevated expression of XIAP allows cancer cells to evade apoptosis, a hallmark of cancer, and contributes significantly to resistance against conventional cancer therapies such as chemotherapy and radiation. patsnap.comfrontiersin.org For instance, increased XIAP expression has been linked to chemoresistance in ovarian and pancreatic cancers. frontiersin.orgmdpi.com

Therefore, inhibiting XIAP presents a compelling therapeutic strategy. By neutralizing XIAP's anti-apoptotic function, the threshold for apoptosis can be lowered, potentially resensitizing cancer cells to cell death signals. frontiersin.org This can lead to direct induction of apoptosis in tumor cells or enhance the efficacy of other anti-cancer treatments. frontiersin.orgnumberanalytics.com The development of molecules that can block the caspase-binding BIR domains of XIAP is a primary focus in this area of research. patsnap.com

Historical Context of IAP Antagonist Discovery and Development

The field of IAP antagonist development was significantly advanced by the discovery in 2000 of the Second Mitochondria-derived Activator of Caspases (Smac), also known as Direct IAP-Binding protein with low pI (DIABLO). numberanalytics.comnih.govnumberanalytics.com Smac/DIABLO is an endogenous mitochondrial protein that is released into the cytosol in response to apoptotic stimuli. nih.gov Once in the cytosol, it functions as a natural antagonist of IAPs, including XIAP. numberanalytics.comnih.gov

The mechanism of action of Smac/DIABLO involves its N-terminal tetrapeptide motif, Ala-Val-Pro-Ile (AVPI), which binds to a specific groove on the BIR domains of IAPs. nih.govgoogle.com This binding event displaces the caspases that are bound to the IAPs, thereby freeing them to execute the apoptotic program. frontiersin.orgnumberanalytics.com The discovery of this interaction provided a clear structural basis for the design of small-molecule mimetics of Smac. nih.gov

These "Smac mimetics" are designed to mimic the IAP-binding function of the N-terminal portion of Smac/DIABLO. frontiersin.orgnumberanalytics.com The development of these compounds has provided powerful pharmacological tools to study the role of IAPs in apoptosis regulation. nih.gov A number of Smac mimetics have been developed and have shown promise in preclinical studies, either as single agents or in combination with other therapies, by inducing apoptosis in cancer cells. researchgate.netnumberanalytics.com Several of these compounds have advanced into early-phase clinical trials for the treatment of various solid tumors and hematological malignancies. researchgate.netnih.govgoogle.com These synthetic IAP antagonists represent a major strategy to inhibit IAPs and induce cell death in cancer. mdpi.com

Introduction to XIAP BIR2/BIR2-3 Inhibitor-1 as a Research Compound

This compound is a small molecule designed as a dual inhibitor of the BIR2 and BIR2-3 domains of XIAP. It serves as a valuable research compound for investigating the specific roles of these domains in the regulation of apoptosis. Its primary application is within the field of cancer research. targetmol.cn

The development of specific inhibitors like this compound allows for a more nuanced investigation into the function of XIAP. By targeting both the BIR2 and the linked BIR2-3 domains, this compound can effectively disrupt XIAP's ability to inhibit both effector caspases (caspase-3 and -7) and the initiator caspase-9. This provides a tool to study the downstream consequences of comprehensive XIAP inhibition.

Below is a table summarizing the available data for this research compound.

| Property | Value |

| Target | XIAP BIR2/BIR2-3 |

| IC₅₀ for BIR2 | 1.9 nM targetmol.cn |

| IC₅₀ for BIR2-3 | 0.8 nM targetmol.cn |

| Primary Research Area | Cancer targetmol.cn |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The high potency of this inhibitor, as indicated by its nanomolar IC₅₀ values, makes it a precise tool for cellular and biochemical assays aimed at understanding the intricate mechanisms of apoptosis and chemoresistance mediated by XIAP.

Direct Binding and Interaction Profile with XIAP BIR Domains

The efficacy of "this compound" stems from its direct and specific binding to the BIR2 and BIR3 domains of XIAP, which displaces the naturally bound caspases and restores their pro-apoptotic activity. frontiersin.orgacs.org

Specificity and Affinity for the BIR2 Domain of XIAP

"this compound" demonstrates high-affinity binding to the BIR2 domain of XIAP, with a reported IC50 value of 1.9 nM. medchemexpress.com The BIR2 domain, in conjunction with a preceding linker region, is responsible for the inhibition of the executioner caspases-3 and -7. nih.govnih.govnih.gov This inhibition is achieved through a two-site interaction mechanism. nih.govnih.govembopress.org The linker region of XIAP binds to the active site of the caspases, sterically hindering substrate access. researchgate.netembopress.org Concurrently, a conserved groove on the BIR2 domain interacts with the N-terminus of the small subunit of the activated caspase. nih.govnih.govembopress.org Inhibitors like "this compound" are designed to mimic the binding of the natural XIAP antagonist, Smac/DIABLO, to this groove, thereby preventing the interaction between XIAP and the caspases. frontiersin.orglife-science-alliance.org The structural flexibility of the BIR2 domain allows for the design of selective inhibitors. nih.govnih.gov

Specificity and Affinity for the BIR3 Domain of XIAP

In addition to its potent inhibition of the BIR2 domain, "this compound" also targets the BIR3 domain, exhibiting an even higher affinity with an IC50 of 0.8 nM for the BIR2-3 construct. medchemexpress.com The BIR3 domain of XIAP is the primary inhibitor of caspase-9, an initiator caspase activated by the apoptosome. frontiersin.orggoogle.com XIAP-BIR3 prevents the dimerization and subsequent activation of monomeric caspase-9. nih.govpsu.edu Smac/DIABLO, the endogenous antagonist, binds to a conserved groove on the BIR3 domain, displacing caspase-9 and allowing apoptosis to proceed. embopress.orggoogle.com Small molecule inhibitors, including "this compound," are designed to bind to this same groove, effectively mimicking the action of Smac/DIABLO. frontiersin.orgselleckchem.com The ability to inhibit both BIR2 and BIR3 domains is a key feature of dual inhibitors, as it targets both the intrinsic and extrinsic pathways of apoptosis. acs.org

Derepression of Caspase Activity

By binding to the BIR2 and BIR3 domains, "this compound" effectively reverses the inhibitory effects of XIAP on key caspases, thereby promoting the execution of the apoptotic cascade.

Reversal of XIAP-Mediated Caspase-3 and Caspase-7 Inhibition

The BIR2 domain of XIAP is a potent inhibitor of the effector caspases, caspase-3 and caspase-7. nih.govrndsystems.com This inhibition is critical for cell survival and is often exploited by cancer cells. researchgate.net "this compound", by binding to the BIR2 domain with high affinity, directly competes with and displaces caspase-3 and caspase-7. acs.orgresearchgate.net This derepression of caspase-3 and -7 activity is a crucial step in restoring the apoptotic pathway. Functional assays have demonstrated that inhibitors targeting the BIR2 domain can effectively rescue caspase-3 activity in the presence of XIAP. acs.org The IC50 for the inhibition of recombinant human caspase-7 by the XIAP BIR2 domain is in the low nanomolar range, highlighting the potency of this interaction. rndsystems.com

Reversal of XIAP-Mediated Caspase-9 Inhibition

Caspase-9 is an initiator caspase that, once activated, triggers a cascade of effector caspases. psu.edu The BIR3 domain of XIAP specifically inhibits caspase-9, thereby blocking apoptosis at an early stage. google.comembopress.org "this compound" effectively antagonizes this inhibition by binding to the BIR3 domain. This action prevents XIAP from sequestering caspase-9, allowing it to participate in the apoptosome and activate downstream caspases. acs.orgresearchgate.net The ability to reverse the inhibition of both initiator (caspase-9) and effector (caspases-3 and -7) caspases makes dual inhibitors like "this compound" particularly effective in promoting apoptosis. acs.org

Table of Research Findings

| Compound | Target | Binding Affinity (IC50/Ki) | Assay Type |

| This compound | XIAP BIR2 | 1.9 nM (IC50) medchemexpress.com | Biochemical Assay |

| This compound | XIAP BIR2-3 | 0.8 nM (IC50) medchemexpress.com | Biochemical Assay |

| GDC-0152 | XIAP-BIR3 | 28 nM (Ki) selleckchem.com | Cell-free Assay |

| SM-164 | XIAP (BIR2 and BIR3) | 1.39 nM (IC50) selleckchem.com | Biochemical Assay |

| Xevinapant (AT-406) | XIAP-BIR3 | 66.4 nM (Ki) selleckchem.commedchemexpress.com | Cell-free Assay |

| Embelin | XIAP | 4.1 µM (IC50) selleckchem.commedchemexpress.com | Cell-free Assay |

| AZD5582 | XIAP-BIR3 | 15 nM (IC50) selleckchem.commedchemexpress.com | Biochemical Assay |

Interaction with Endogenous XIAP Antagonists (e.g., Smac/Diablo Mimetics)

The mechanism of action of this compound is best understood in the context of the natural regulation of XIAP by the endogenous protein Smac/DIABLO (Second mitochondria-derived activator of caspases/Direct IAP-binding protein with low pI). embopress.org In healthy cells undergoing apoptosis, Smac/DIABLO is released from the mitochondria into the cytosol. mdpi.com It functions as a potent natural antagonist of XIAP. embopress.org The N-terminal tetrapeptide sequence of Smac/DIABLO, most notably the Alanine-Valine-Proline-Isoleucine (AVPI) motif, binds with high affinity to the same grooves on the BIR2 and BIR3 domains that caspases would otherwise occupy. mdpi.com This competitive binding displaces the caspases, thereby liberating them to execute the apoptotic program. embopress.org

Smac/DIABLO exists as a dimer, which is crucial for its efficient antagonism of XIAP-mediated apoptosis, as it is thought to require both the BIR2 and BIR3 domains for full effect. embopress.org The dimeric nature of Smac allows it to potentially engage both the BIR2 and BIR3 domains of a single XIAP molecule simultaneously, effectively neutralizing its anti-apoptotic function. nih.gov

Small molecule inhibitors of XIAP, including this compound, are designed as "Smac mimetics." They mimic the N-terminal AVPI motif of Smac/DIABLO, enabling them to bind to the BIR domains of XIAP and disrupt the XIAP-caspase interaction. acs.org The development of these mimetics, particularly those with a dimeric or bivalent structure, aims to replicate the potent, simultaneous targeting of both BIR2 and BIR3 domains, which is a characteristic of the natural Smac/DIABLO protein. acs.org this compound, being a dual inhibitor of both domains, operates on this principle of mimicking the endogenous antagonist to restore apoptotic signaling.

Distinctive Features Compared to Pan-IAP Inhibitors

A crucial distinction in the field of IAP-targeted therapies lies between XIAP-selective inhibitors and pan-IAP inhibitors. Pan-IAP inhibitors are compounds that, in addition to XIAP, also inhibit other members of the IAP family, most notably cellular IAP1 (cIAP1) and cIAP2. While this broad activity can be effective in inducing apoptosis, it is also associated with significant side effects. The inhibition of cIAP1 and cIAP2 can lead to the activation of the NF-κB signaling pathway and a subsequent surge in the production of inflammatory cytokines, such as TNFα, which can cause systemic toxicity. researchgate.net

This compound, by virtue of its targeted action on the BIR2 and BIR2-3 domains of XIAP, is designed to offer a more refined and potentially safer therapeutic approach. The primary distinguishing features of such a selective inhibitor compared to pan-IAP inhibitors include:

Specificity of Action: The core difference is the target profile. While pan-IAP inhibitors like GDC-0152 bind to the BIR3 domains of XIAP, cIAP1, and cIAP2, a selective inhibitor like this compound is engineered to have a high affinity for XIAP's domains with significantly less activity against cIAPs. nih.govrevvity.com This selectivity is attributed to the unique structural features of the XIAP BIR2 domain.

Reduced Pro-inflammatory Response: A major advantage of XIAP selectivity is the avoidance of potent cIAP1/2 inhibition. This sidesteps the mechanism that leads to the degradation of cIAPs and the subsequent robust activation of NF-κB and TNFα signaling, a known liability of pan-IAP antagonists. researchgate.net

Mechanism of Apoptosis Induction: Pan-IAP inhibitors often induce apoptosis indirectly by promoting the autoubiquitination and degradation of cIAPs, which in turn stabilizes NIK and activates the non-canonical NF-κB pathway, leading to TNFα production and subsequent TNFα-mediated cell death. In contrast, a direct XIAP inhibitor like this compound primarily functions by liberating caspases-3, -7, and -9 from direct XIAP suppression, thereby restoring the cell's intrinsic capacity to undergo apoptosis without necessarily relying on the inflammatory cascade triggered by cIAP depletion.

The development of inhibitors with high selectivity for the BIR2 domain of XIAP is a key strategy to isolate the anti-cancer benefits of caspase de-repression from the potentially harmful inflammatory effects of pan-IAP inhibition. nih.gov

Table 1: Inhibitory Activity of this compound

| Target Domain | IC50 (nM) |

|---|---|

| XIAP BIR2 | 1.9 |

| XIAP BIR2-3 | 0.8 |

Data sourced from patent WO2014074665A1, as cited by chemical suppliers. medchemexpress.com

Conclusion

The intricate regulation of apoptosis is a cornerstone of cellular and organismal health, with the IAP family of proteins, particularly XIAP, playing a central role as key inhibitors of this process. The dysregulation of XIAP is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. The development of specific inhibitors, such as XIAP BIR2/BIR2-3 inhibitor-1, represents a significant step forward in our ability to probe the complex biology of apoptosis and to explore new avenues for treating diseases characterized by defective cell death pathways. Further research into the precise mechanisms and therapeutic potential of such compounds holds great promise for the future of medicine.

Cellular and Subcellular Effects of Xiap Bir2/bir2 3 Inhibitor 1

Induction of Apoptosis in Cellular Models

By binding to the BIR domains of XIAP, inhibitors like XIAP BIR2/BIR2-3 inhibitor-1 prevent XIAP from associating with caspases. This action liberates the caspases, allowing them to remain active and execute the apoptotic program, leading to cancer cell death. patsnap.com Macrocyclic compounds designed to be dual inhibitors of the BIR2 and BIR3 domains have been demonstrated to be potent pro-apoptotic agents in various cancer cell lines. acs.orgnih.gov

The BIR3 domain of XIAP is responsible for suppressing the intrinsic apoptosis pathway by sequestering caspase-9, preventing its dimerization and activation. atlasgeneticsoncology.orgnih.gov Inhibitors that target the BIR3 domain are designed to disrupt this interaction, thereby freeing caspase-9 to initiate the downstream apoptotic cascade. nih.gov

Studies on related XIAP antagonists have shown that they can promote the activity of caspase-9. For instance, relieving XIAP's inhibition of caspase-9 results in a more rapid activation of downstream effector caspases. portlandpress.com In cellular models where XIAP levels are high, the inhibition of XIAP can induce caspase-9 activity, suggesting that this is a key mechanism for initiating apoptosis. nih.govresearchgate.net While specific kinetic data for this compound is not publicly available, the mechanism of action implies a concentration-dependent increase in the rate of caspase-9 activation upon release from XIAP inhibition.

The BIR2 domain of XIAP, along with an adjacent linker region, directly binds to and potently inhibits the executioner caspases-3 and -7. nih.govnih.govembopress.org this compound is a highly potent inhibitor of the BIR2 domain. Research on analogous macrocyclic dual inhibitors has demonstrated significant functional activity in rescuing caspase-3 activity from XIAP suppression. acs.org

In functional assays, these compounds were able to reverse the XIAP-mediated suppression of caspase-3 in tumor cell lysates. This "caspase-3 rescue" is a direct measure of the inhibitor's ability to disrupt the XIAP-caspase interaction. Studies on other small-molecule XIAP inhibitors have confirmed that their mechanism involves enhanced cleavage of caspase-3 and its substrate, PARP, which are hallmarks of apoptosis. nih.gov The kinetics of this activation are expected to be rapid and dependent on the inhibitor's concentration and affinity for the BIR2 domain.

The intrinsic pathway of apoptosis, which is regulated by XIAP, is initiated by mitochondrial outer membrane permeabilization (MOMP). This event leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO into the cytosol. nih.govresearchgate.net Cytochrome c is essential for the formation of the apoptosome and the subsequent activation of caspase-9. nih.gov

While XIAP primarily acts downstream of the mitochondria by inhibiting already activated caspases, some evidence suggests XIAP itself can translocate to the mitochondria under cellular stress and promote MOMP. nih.govnih.gov However, the primary role of XIAP inhibitors is not to directly induce MOMP, but rather to lower the threshold for apoptosis in response to stimuli that do cause it. nih.gov By inhibiting XIAP, these compounds ensure that once MOMP occurs and caspases are activated, the apoptotic signal is not quenched. There is currently no direct evidence to suggest that this compound directly causes MOMP or cytochrome c release.

Modulation of Cell Cycle Progression and Proliferation

XIAP has been shown to play a role in regulating cell proliferation and cell cycle progression, independent of its anti-apoptotic functions. nih.gov It can influence the expression of key cell cycle proteins, and its inhibition has been linked to reduced cancer cell growth. atlasgeneticsoncology.org

Preclinical studies with macrocyclic dual BIR2/BIR3 inhibitors, a class to which this compound belongs, have demonstrated potent antiproliferative activity in cancer cell lines. The ability of these compounds to inhibit cell growth was evaluated in both triple-negative breast cancer (MDA-MB-231) and melanoma (A875) cell lines. The data below is for a closely related dimeric macrocycle inhibitor. acs.org

| Compound | Cell Line | Antiproliferative IC50 (nM) |

|---|---|---|

| Dimeric Macrocycle 14 | MDA-MB-231 (Breast Cancer) | 410 |

| Dimeric Macrocycle 14 | A875 (Melanoma) | >25,000 |

| Optimized Dimeric Macrocycle 15 | MDA-MB-231 (Breast Cancer) | 80 |

| Optimized Dimeric Macrocycle 15 | A875 (Melanoma) | 940 |

Data derived from studies on analogous macrocyclic XIAP inhibitors. acs.org

Synergy with Other Pro-Apoptotic Stimuli in Preclinical Cellular Studies

A key therapeutic strategy for XIAP inhibitors is their use in combination with other anticancer agents to sensitize resistant tumor cells to apoptosis. patsnap.com Overexpression of XIAP is a known mechanism of resistance to conventional therapies. patsnap.com By neutralizing XIAP, inhibitors can lower the apoptotic threshold and enhance the efficacy of chemotherapy or other targeted agents.

Preclinical research with other small-molecule XIAP inhibitors has demonstrated synergistic effects when combined with cytotoxic drugs such as vinorelbine (B1196246) and cisplatin (B142131) in non-small cell lung cancer (NSCLC) cell lines. nih.gov This synergy is attributed to an enhanced induction of apoptosis, marked by increased caspase-3 and PARP cleavage. nih.gov Furthermore, XIAP inhibitors have been shown to act in concert with agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) to promote cell death. researchgate.net While specific synergy studies for this compound have not been published, its mechanism of action strongly supports its potential for synergistic activity with various pro-apoptotic stimuli.

Influence on Non-Apoptotic Cellular Pathways

Beyond its central role in apoptosis, XIAP is recognized as a multifunctional protein involved in various other cellular signaling pathways. These include the regulation of NF-κB and MAPK signaling, processes critical for inflammation, cell survival, and proliferation. nih.govnih.govduke.edu XIAP also possesses a RING domain with E3 ubiquitin ligase activity, which can target proteins for proteasomal degradation, including caspase-3 itself and other signaling molecules. pnas.org

XIAP has also been identified as a modulator of autophagy, a cellular recycling process. nih.gov The inhibitor this compound is specifically designed to target the BIR domains, which are responsible for caspase binding. google.com Therefore, its primary effects are on apoptotic pathways. Any influence on non-apoptotic pathways would likely be an indirect consequence of apoptosis induction or downstream of caspase activation. Currently, there is no published research detailing the specific effects of this compound on these non-apoptotic cellular pathways.

Impact on Inflammatory Signaling Pathways (e.g., NOD2-RIPK2 Axis)

The XIAP BIR2 domain plays an indispensable role in the inflammatory signaling cascade initiated by the intracellular pattern recognition receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2). nih.govnih.gov NOD2 detects muramyl dipeptide (MDP), a component of the bacterial cell wall, triggering an innate immune response. nih.govresearchgate.net This response is crucial for host defense but can lead to inflammatory disorders if dysregulated. nih.gov

Upon activation by MDP, NOD2 recruits the serine/threonine-protein kinase RIPK2 (receptor-interacting serine/threonine-protein kinase 2). nih.govresearchgate.net XIAP is then recruited to this complex via a direct interaction between its BIR2 domain and the kinase domain of RIPK2. nih.govlife-science-alliance.orgembopress.orgnih.gov This interaction is critical, as XIAP functions as an E3 ubiquitin ligase that ubiquitinates RIPK2. nih.govresearchgate.net The ubiquitination of RIPK2 serves as a scaffold to recruit downstream signaling components, leading to the activation of the NF-κB and MAPK pathways. nih.govresearchgate.net This cascade culminates in the production of pro-inflammatory cytokines and chemokines, mounting an inflammatory response. nih.govnih.gov

Selective inhibitors targeting the XIAP BIR2 domain, such as this compound, can effectively disrupt the crucial XIAP-RIPK2 interaction. nih.govnih.govnih.gov By binding to the BIR2 domain, the inhibitor prevents XIAP from associating with RIPK2. nih.govlife-science-alliance.org Consequently, RIPK2 is not ubiquitinated, the downstream signaling to NF-κB and MAPK is abrogated, and the production of inflammatory cytokines is suppressed. nih.govnih.gov This mechanism highlights the potential of XIAP BIR2 inhibitors as anti-inflammatory agents for NOD2-mediated pathologies like Crohn's disease. researchgate.net

| Protein | Function in Pathway | Effect of this compound |

|---|---|---|

| NOD2 | Intracellular sensor for bacterial muramyl dipeptide (MDP). nih.govresearchgate.net | Upstream sensing is unaffected, but downstream signaling is blocked. |

| RIPK2 | Recruited by activated NOD2; acts as a kinase and scaffold. nih.govresearchgate.net | Recruitment to NOD2 occurs, but its ubiquitination is prevented. nih.gov |

| XIAP | Functions as an E3 ligase, binding to RIPK2 via its BIR2 domain to mediate ubiquitination. nih.govresearchgate.net | The inhibitor binds to the BIR2 domain, blocking the interaction with RIPK2. nih.govlife-science-alliance.org |

| NF-κB / MAPK | Downstream signaling pathways that activate transcription of pro-inflammatory genes. nih.gov | Activation is abrogated due to lack of upstream signaling from ubiquitinated RIPK2. nih.gov |

Effects on Cell Migration and Invasion Processes

The BIR domains of XIAP have been implicated in the regulation of cell motility, particularly in the context of cancer. nih.gov Research has demonstrated that the BIR domains, specifically BIR2 and BIR3, can promote the invasion of cancer cells without necessarily affecting cell migration. nih.govresearchgate.net

One of the key mechanisms underlying this pro-invasive activity involves the activation of matrix metalloproteinase-2 (MMP2). nih.govresearchgate.netbiorxiv.org MMPs are enzymes that degrade components of the extracellular matrix, a critical step in enabling cancer cells to invade surrounding tissues. researchgate.net Studies have shown that the expression of XIAP's BIR domains leads to the cleavage and activation of pro-MMP2. researchgate.netbiorxiv.org This effect is mediated through a signaling pathway where the BIR domains of XIAP can suppress the protein translation of Src, a tyrosine kinase. nih.gov The subsequent downregulation of Src leads to the activation of MMP2, thereby enhancing the invasive capabilities of the cells. nih.gov

Inhibition of XIAP expression has been shown to dramatically reduce cancer cell invasion, a finding consistent with the reduced levels of activated MMP2. researchgate.netbiorxiv.org By targeting the BIR2 domain, this compound is expected to interfere with this pro-invasive signaling cascade. By blocking the function of the BIR2 domain, the inhibitor could prevent the XIAP-mediated suppression of Src and the subsequent activation of MMP2, thereby reducing the invasive potential of cancer cells.

| Finding | Mechanism | Implication for BIR2 Inhibition | Reference |

|---|---|---|---|

| XIAP BIR domains promote cancer cell invasion. | Ectopic expression of XIAP's BIR domains in XIAP-deleted bladder cancer cells restored cell invasion. | Inhibition of the BIR2 domain is likely to reduce cancer cell invasion. | nih.gov |

| XIAP promotes the activation of MMP2. | The BIR domains initiate a signaling cascade that leads to the cleavage and activation of pro-MMP2. researchgate.netbiorxiv.org | A BIR2 inhibitor could prevent MMP2 activation, thus decreasing the degradation of the extracellular matrix. | researchgate.netbiorxiv.org |

| XIAP BIR domains inhibit Src protein translation. | The BIR2 domain interacts with E2F1 and the BIR3 domain interacts with Sp1, leading to increased miR-203 expression, which in turn inhibits Src translation. nih.gov | Blocking the BIR2-E2F1 interaction could restore Src levels and reduce MMP2 activation. | nih.gov |

Modulation of Autophagy and Necroptosis

Beyond apoptosis and inflammation, XIAP is involved in other crucial cellular processes, including autophagy and the regulation of cell death pathways like necroptosis.

Autophagy: Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates to maintain cellular homeostasis. Evidence suggests that XIAP acts as an inhibitor of autophagy. nih.govresearchgate.net One proposed mechanism involves the Mdm2-p53 signaling pathway. nih.gov XIAP can interact with and mediate the degradation of Mdm2, which is a negative regulator of the tumor suppressor p53. nih.gov This leads to higher levels of p53, which in turn can inhibit autophagy. nih.gov Therefore, by inhibiting XIAP, particularly its protein-interaction domains like BIR2, this compound could potentially relieve this suppression and promote or restore normal autophagic flux.

Necroptosis: Necroptosis is a form of regulated, pro-inflammatory cell death that is typically executed when apoptosis is blocked. It is dependent on the kinases RIPK1 and RIPK3. While XIAP is famed for its direct inhibition of caspases in the apoptotic pathway, it also influences the signaling hubs that decide between cell survival, apoptosis, and necroptosis. nih.gov XIAP can influence the ubiquitination status of RIPK1, a key regulator in both NF-kB survival signaling and cell death. nih.gov The interplay is complex, as XIAP's primary role is to block caspase activation, which can, under certain conditions, favor a switch towards necroptosis. However, by modulating the broader inflammatory signaling network through its interaction with RIPK2, XIAP indirectly affects the cellular environment in which necroptosis occurs. Direct studies specifically investigating the effect of this compound on necroptosis are limited; however, by targeting a key regulator of cell death and inflammation, modulation of necroptotic pathways remains a plausible consequence.

| Cellular Process | Role of XIAP | Potential Effect of this compound | Reference |

|---|---|---|---|

| Autophagy | Acts as an inhibitor, potentially via the Mdm2-p53 signaling pathway. nih.gov | May promote autophagy by relieving XIAP-mediated inhibition. | nih.gov |

| Necroptosis | Primarily an apoptosis inhibitor, but influences RIPK1 ubiquitination and inflammatory signaling, which can indirectly affect the necroptotic pathway. nih.gov | The effect is not directly established, but modulation of inflammatory signaling could indirectly impact the threshold for necroptosis. | nih.gov |

Preclinical Efficacy and Research Applications of Xiap Bir2/bir2 3 Inhibitor 1

Efficacy in Diverse Preclinical Cancer Cell Line Models

XIAP BIR2/BIR2-3 inhibitor-1 has demonstrated significant pro-apoptotic and anti-proliferative activity across a variety of preclinical cancer cell line models. acs.org Its dual-targeting mechanism, inhibiting both the BIR2 and BIR3 domains, is thought to be an effective strategy for inducing apoptosis. acs.org

Differential Sensitivity and Resistance Mechanisms in Cellular Contexts

The efficacy of this compound can vary between different cancer cell lines, a phenomenon known as differential sensitivity. This variability is often linked to the intrinsic apoptotic pathway of the cells. For instance, some cancer cell lines, referred to as "type I," are highly sensitive to inhibitors that target the cIAP BIR3 domain, leading to apoptosis. acs.org In contrast, "type II" cells, such as the A875 melanoma cell line, are more resistant and require simultaneous inhibition of both XIAP and cIAP proteins to undergo apoptosis. acs.org

The inhibitor has shown potent antiproliferative activity against both type I and type II cancer cell lines. acs.org For example, in MDA-MB-231 triple-negative breast cancer cells (a type I line), the inhibitor demonstrates significant activity. acs.org Furthermore, it exhibits sub-micromolar IC50 values against the type II A875 cells. acs.org However, some cell lines, like A549 lung cancer cells, have shown insensitivity to a range of IAP antagonists, including those similar to this compound, suggesting the presence of specific resistance mechanisms in these cells. acs.org Resistance in certain acute myeloid leukemia (AML) samples has been correlated with very low or absent levels of XIAP protein, indicating that the target's expression level is a key determinant of sensitivity. ashpublications.org

Table 1: In Vitro Activity of this compound and Related Compounds in Cancer Cell Lines

| Compound | Caspase-3 Rescue EC50 (μM) | MDA-MB-231 IC50 (μM) | A875 IC50 (μM) |

|---|---|---|---|

| 14 | 0.045 | 2.94 | 4.22 |

| 15 | 0.034 | 0.197 | 0.422 |

| 16 | 0.059 | 0.082 | 0.218 |

| 17 | 0.024 | 0.007 | 0.054 |

| 18 | 0.022 | 0.005 | 0.030 |

Data sourced from a study on macrocyclic XIAP antagonists. acs.org Compounds 14-18 are structurally related dimeric macrocycles.

Role in Overcoming Apoptosis Resistance in Cancer Cell Lines

A primary function of XIAP is to suppress apoptosis, and its overexpression is a common mechanism of drug resistance in cancer. frontiersin.orgnih.gov Inhibitors like this compound are designed to counteract this effect. By binding to the BIR2 and BIR3 domains, the inhibitor prevents XIAP from binding to and neutralizing caspases, thereby restoring the cell's ability to undergo apoptosis. frontiersin.orgacs.org

The functional activity of such inhibitors is often assessed using a caspase-3 rescue assay. In this assay, the inhibitor's ability to release activated caspase-3 from the inhibitory grip of XIAP is measured. acs.org Potent macrocyclic inhibitors have demonstrated low micromolar to nanomolar efficacy in rescuing caspase-3 activity in tumor cell lysates. acs.org This directly demonstrates their capacity to overcome XIAP-mediated apoptosis resistance. Furthermore, in some cancer models, such as acute myeloid leukemia, XIAP antagonists have been shown to induce apoptosis at low micromolar concentrations. ashpublications.org

Evaluation in Non-Human In Vivo Disease Models

The promising in vitro results for XIAP inhibitors have been further validated in in vivo animal models of cancer, demonstrating their potential for therapeutic application.

Efficacy in Orthotopic and Xenograft Animal Models of Cancer

Dimeric macrocyclic XIAP inhibitors, structurally related to this compound, have shown significant efficacy in shrinking tumors in mouse xenograft models. acs.org This demonstrates that their potent in vitro activity translates to anti-tumor effects in a living organism. For instance, specific XIAP inhibitors have shown preclinical efficacy in human tumor xenograft models of breast cancer, colon cancer, and melanoma. aacrjournals.org In myeloma xenograft models, the specific knockdown of XIAP led to a significant decrease in tumor development, highlighting the protein's importance in tumor growth in vivo. haematologica.org Similarly, in an orthotopic AML xenograft model, the combination of an IAP inhibitor with an autophagy inhibitor retarded AML progression. nih.gov

Utility in Organoid-Based Preclinical Cancer Models

Patient-derived organoids are increasingly used as sophisticated preclinical models that more accurately reflect the complexity of human tumors. Recent research has highlighted the utility of targeting XIAP in these models. For example, arsenic trioxide, which has been shown to target and induce the degradation of XIAP, was able to sensitize patient-derived colon cancer organoids to chemotherapy. nih.govrsc.orgresearchgate.net This suggests that XIAP inhibitors could be effective in overcoming drug resistance in a setting that closely mimics the patient's tumor environment. The use of organoid models provides a valuable platform for further preclinical evaluation of compounds like this compound. nih.govrsc.org

Application as a Chemical Probe for XIAP Biology Elucidation

Beyond its therapeutic potential, this compound and similar selective compounds serve as valuable chemical probes for dissecting the intricate biology of XIAP. nih.gov By selectively inhibiting specific domains of XIAP, researchers can investigate the distinct roles of these domains in apoptosis and other cellular processes.

For example, the development of inhibitors with high selectivity for the BIR2 domain over the BIR3 domain has been a significant advancement. nih.govnih.gov These selective probes allow for the study of the specific consequences of inhibiting the XIAP-caspase-3/7 interaction, independent of the XIAP-caspase-9 interaction. nih.govnih.gov This can help to clarify the relative importance of the intrinsic versus the extrinsic apoptotic pathways in different cancer types.

Furthermore, comparing the effects of pan-IAP inhibitors with those of XIAP-selective inhibitors can help to elucidate the contributions of other IAP family members, such as cIAP1 and cIAP2, to apoptosis resistance. frontiersin.org The use of these chemical tools is crucial for a deeper understanding of the complex signaling networks regulated by XIAP and for identifying new therapeutic strategies targeting this critical anti-apoptotic protein. nih.govmdpi.com

Advanced Methodologies for Studying Xiap Bir2/bir2 3 Inhibitor 1

Structural Biology Approaches

Structural biology is fundamental to understanding how an inhibitor interacts with its target protein. By visualizing the complex at atomic resolution, researchers can identify key binding interactions, understand the basis for selectivity, and uncover conformational changes that occur upon binding.

X-ray Crystallography of XIAP-Inhibitor Complexes

X-ray crystallography is a premier technique for obtaining high-resolution three-dimensional structures of protein-inhibitor complexes. The process involves crystallizing the target protein (XIAP BIR2) in the presence of the inhibitor and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built.

Researchers have successfully crystallized the BIR2 domain of XIAP, both alone (apo form) and in complex with various peptide and small-molecule inhibitors. nih.govnih.gov These structures are crucial for structure-aided drug design. nih.gov For example, the crystal structure of the XIAP-BIR2 domain bound to a benzodiazepinone inhibitor (PDB ID: 4KJU) was solved at a resolution of 1.60 Å. rcsb.org This level of detail allows for a precise mapping of the inhibitor's binding mode within the BIR2 groove, revealing critical hydrogen bonds and hydrophobic interactions that are essential for its inhibitory activity. By comparing inhibitor-bound structures with the apo form (PDB ID: 4J3Y, 1.45 Å resolution), scientists can understand the conformational changes induced by the inhibitor and the structural elements that drive selectivity over other BIR domains, such as BIR3. nih.govrcsb.orgrcsb.org

| PDB ID | Complex | Resolution (Å) | R-Value Work | R-Value Free |

|---|---|---|---|---|

| 4KJU | XIAP BIR2 with Benzodiazepinone Inhibitor | 1.60 | 0.180 | 0.213 |

| 4J3Y | Apo XIAP BIR2 Domain | 1.45 | 0.184 | 0.203 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution, which closely mimics the physiological environment. omicsonline.orgmdpi.com Unlike crystallography, NMR does not require protein crystallization and can provide unique insights into the flexibility and conformational changes of a protein upon inhibitor binding. The initial structure of the apo BIR2 domain was, in fact, solved by NMR. nih.govlife-science-alliance.org

A key NMR method used in inhibitor studies is chemical shift perturbation (CSP) or chemical shift mapping. nih.govresearchgate.netprotein-nmr.org.uk By recording NMR spectra (typically 1H-15N HSQC) of an isotopically labeled protein in the absence and presence of an inhibitor, researchers can monitor changes in the chemical shifts of specific amino acid residues. Residues that experience significant shifts are likely located at or near the binding interface. nih.gov This method was effectively used to define the XIAP BIR2 residues involved in the interaction with the RIPK2 kinase, demonstrating that the folded BIR2 domain is the primary site of interaction while terminal extensions remain mobile. nih.govnih.gov Such studies provide a detailed map of the binding site and can reveal allosteric effects, where binding at one site causes structural changes at a distant location. researchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large and complex macromolecular assemblies that are often difficult to crystallize. nih.govnih.gov This method involves flash-freezing the biological sample in a thin layer of vitreous ice and imaging it with an electron microscope. Thousands of 2D projection images of individual particles are then computationally combined to reconstruct a 3D model.

Cryo-EM has been instrumental in elucidating the structure of XIAP BIR2 in the context of larger signaling complexes. For instance, when exhaustive crystallization trials of the RIPK2-XIAP BIR2 complex failed, researchers turned to single-particle cryo-EM. life-science-alliance.orgnih.gov This approach successfully yielded a structure of the complex at a nominal resolution of 3.15 Å (PDB ID: 8AZA). nih.govrcsb.org The cryo-EM structure revealed that XIAP BIR2 binds across the dimer interface of two RIPK2 kinase molecules, a crucial insight that could not have been obtained from studying the BIR2 domain in isolation. nih.govresearchgate.net This demonstrates the power of cryo-EM in capturing the native architecture of multi-protein complexes and understanding how inhibitors might disrupt these larger assemblies. nih.govpdbj.org

Biophysical Characterization of Protein-Ligand Interactions

While structural methods provide a static picture of the interaction, biophysical techniques quantify the energetic and kinetic aspects of binding. These measurements are essential for ranking inhibitors, understanding the driving forces behind the interaction, and establishing a structure-activity relationship (SAR).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of binding interactions in solution. malvernpanalytical.com It directly measures the heat released (exothermic) or absorbed (endothermic) when an inhibitor is titrated into a solution containing the target protein. iitkgp.ac.infrontiersin.org A single ITC experiment can determine all the key thermodynamic parameters: the binding affinity (KD), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comresearchgate.net

This complete thermodynamic profile provides deep insight into the molecular driving forces of the interaction. nih.govtainstruments.com For example, a favorable enthalpic change (negative ΔH) often indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic change (positive ΔS) can be driven by the release of ordered water molecules from the binding interface (the hydrophobic effect). nih.gov This information is invaluable for lead optimization, as medicinal chemists can aim to modify compounds to enhance enthalpically favorable interactions identified in structural studies. tainstruments.com

| Parameter | Value | Description |

|---|---|---|

| Stoichiometry (n) | 1.05 ± 0.05 | Molar ratio of inhibitor to protein at saturation. |

| Binding Affinity (KD) | 50 nM | Dissociation constant; a measure of binding strength. |

| Enthalpy Change (ΔH) | -12.5 kcal/mol | Heat released or absorbed upon binding. |

| Entropy Change (TΔS) | -2.5 kcal/mol | Change in the system's disorder upon binding. |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the kinetics of molecular interactions. bioradiations.commdpi.com In a typical SPR experiment, the target protein (e.g., XIAP BIR2) is immobilized on a sensor chip surface, and a solution containing the inhibitor is flowed over it. springernature.com The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. bioradiations.comyoutube.com

| Kinetic Parameter | Value | Description |

|---|---|---|

| Association Rate (kon) | 2.5 x 105 M-1s-1 | The rate of complex formation. |

| Dissociation Rate (koff) | 1.25 x 10-2 s-1 | The rate of complex decay. |

| Affinity (KD) | 50 nM | Equilibrium dissociation constant (koff/kon). |

Fluorescence Polarization (FP) Assays for Binding Affinity

Fluorescence Polarization (FP) is a robust, solution-based technique widely employed to quantify protein-ligand interactions, making it an ideal method for determining the binding affinity of XIAP BIR2/BIR2-3 inhibitor-1. The assay's principle is based on the differential rotation of a small, fluorescently labeled molecule in its free versus protein-bound state.

Methodology: The assay typically involves a fluorescently labeled peptide tracer, often derived from the N-terminus of the natural XIAP antagonist Smac (e.g., AVPI), which binds to the conserved surface groove on the XIAP BIR domains. When excited with plane-polarized light, this small, free-rotating tracer emits depolarized light. However, upon binding to the much larger XIAP BIR2 or BIR2-3 protein construct, its tumbling rate is significantly reduced, resulting in the emission of highly polarized light.

In a competitive FP assay, increasing concentrations of an unlabeled inhibitor, such as this compound, are introduced. The inhibitor competes with the fluorescent tracer for binding to the BIR domain. As the inhibitor displaces the tracer, the proportion of free, rapidly tumbling tracer increases, leading to a dose-dependent decrease in the measured fluorescence polarization.

Data Interpretation: The data are typically plotted as fluorescence polarization values against the logarithm of the inhibitor concentration. This generates a sigmoidal curve from which the IC₅₀ value—the concentration of inhibitor required to displace 50% of the bound tracer—can be calculated. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, providing a precise measure of the inhibitor's potency. nih.govresearchgate.net For this compound, such assays have established its nanomolar affinity for its targets. medchemexpress.com

| Target Domain | Reported IC₅₀ Value |

| XIAP BIR2 | 1.9 nM medchemexpress.com |

| XIAP BIR2-3 | 0.8 nM medchemexpress.com |

Table 1: Binding affinity of this compound as determined by biochemical assays.

Cell-Based Assays for Functional Validation

While biochemical assays confirm direct binding, cell-based assays are crucial to validate that the inhibitor can engage XIAP within the complex cellular environment and elicit a functional biological response, namely the induction of apoptosis.

XIAP's primary anti-apoptotic function involves the direct inhibition of effector caspases-3 and -7 via its BIR2 domain and the preceding linker region. nih.govnih.gov A functional inhibitor must therefore relieve this suppression and restore caspase activity.

Methodology: A key experiment is the caspase rescue assay. acs.org In this cell-free system, recombinant active caspase-3 is first incubated with a recombinant XIAP BIR2-3 protein construct, leading to the inhibition of caspase activity. Subsequently, the inhibitor is added in varying concentrations. The activity of the rescued caspase-3 is then measured by monitoring the cleavage of a specific fluorogenic or colorimetric substrate, such as Ac-DEVD-AFC (acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin). core.ac.uk An increase in fluorescence or color indicates that the inhibitor has successfully displaced caspase-3 from XIAP, restoring its enzymatic function. core.ac.uk

In whole-cell formats, cancer cells are treated with the inhibitor, and cell lysates are subsequently analyzed for caspase-3/7 activity using the same substrates. This confirms that the inhibitor can penetrate the cell membrane and activate the endogenous apoptotic machinery.

| Compound | Assay Type | Endpoint Measured | Illustrative Result |

| This compound | Caspase-3 Rescue Assay | EC₅₀ of Caspase-3 Activity Restoration | Low nanomolar range |

| This compound | Whole-Cell Caspase-Glo® 3/7 Assay | Fold-increase in Caspase Activity | Dose-dependent increase |

Table 2: Representative data from functional caspase activity assays for a potent XIAP inhibitor.

Methodology: Cancer cell lines, particularly those known to overexpress XIAP, are treated with a range of inhibitor concentrations for a defined period (e.g., 24-72 hours).

MTS Assays: Assays like the MTT or MTS assay measure the metabolic activity of the cell population. Viable cells reduce a tetrazolium salt into a colored formazan (B1609692) product, and the amount of color is proportional to the number of living cells. researchgate.net

ATP-based Assays: Assays such as CellTiter-Glo® measure the intracellular ATP levels. Since ATP is a marker of metabolically active cells, the luminescence signal directly correlates with the number of viable cells in culture.

Data Interpretation: Results are expressed as the percentage of cell viability relative to untreated controls. The concentration of the inhibitor that causes a 50% reduction in cell viability or growth (IC₅₀ or GI₅₀) is determined from dose-response curves. Testing across a panel of different cancer cell lines can also reveal potential selectivity. acs.org

To confirm that the observed reduction in cell viability is specifically due to the induction of apoptosis, assays that detect the distinct biochemical and morphological hallmarks of this process are employed.

Methodology:

Annexin V/Propidium Iodide (PI) Staining: This is a common method analyzed by flow cytometry. During early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Co-staining with PI, a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis. It enzymatically labels the free 3'-OH ends of fragmented DNA with fluorescently labeled nucleotides.

These antibody-based techniques are used to monitor specific molecular events within the apoptotic signaling cascade following treatment with the inhibitor.

Methodology:

Western Blotting: Cell lysates from inhibitor-treated and control cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. Key proteins to analyze include:

Cleaved Caspases: Antibodies specific to the cleaved (active) forms of caspase-3 and caspase-9 can confirm the activation of the caspase cascade.

Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a key substrate of active caspase-3. Its cleavage is a definitive marker of apoptosis.

IAP Protein Levels: Probing for XIAP and cIAP1/2 can determine if the inhibitor also induces the degradation of these proteins, a mechanism common to some Smac mimetic compounds. nih.gov

Immunofluorescence: This technique allows for the visualization of protein localization within cells. For example, the release of cytochrome c from the mitochondria to the cytosol is a critical event in the intrinsic apoptotic pathway. Following inhibitor treatment, cells can be fixed, permeabilized, and stained with an antibody against cytochrome c and a mitochondrial marker (e.g., MitoTracker) to visualize this translocation event via microscopy. nih.gov

Computational and In Silico Approaches

Computational methods provide invaluable insights into the molecular basis of the inhibitor's interaction with the XIAP BIR domains, guiding further optimization and rational drug design.

Methodology:

Molecular Docking: Using the known crystal structures of XIAP BIR2 and BIR3 domains, the three-dimensional structure of this compound can be computationally "docked" into the Smac binding groove. nih.gov This modeling predicts the most likely binding pose and identifies key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues (e.g., Thr308, Glu314, Trp323 in BIR3) that are responsible for its high binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to model the dynamic behavior of the inhibitor-protein complex over time. These simulations assess the stability of the predicted binding pose and can reveal conformational changes in the protein or inhibitor upon binding.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs of the inhibitor were synthesized and tested, QSAR models could be developed. researchgate.net These models mathematically correlate the chemical structures of the compounds with their biological activities, helping to identify the key chemical features that contribute to potency and selectivity.

Molecular Docking and Virtual Screening for Novel Scaffolds

Molecular docking and virtual screening are powerful computational tools for the high-throughput identification of potential new inhibitor scaffolds against a biological target. These structure-based drug design methods are instrumental in the early stages of drug discovery for XIAP inhibitors.

The process begins with the three-dimensional structure of the target protein, in this case, the BIR2 or BIR2-3 domains of XIAP, which can be obtained from crystallographic data. Molecular docking algorithms then predict the preferred orientation of a ligand when bound to the protein to form a stable complex. This allows for the evaluation of the binding affinity and interaction patterns of a vast number of compounds from chemical libraries. For instance, in a study targeting the XIAP protein, a receptor grid was generated with specific dimensions (X = 30.06, Y = -4.19, Z = -22.94) around the binding site of chain A to guide the docking process. nih.gov

Virtual screening employs docking calculations to rapidly screen large databases containing millions of compounds. This process filters out molecules that are unlikely to bind to the target, thereby prioritizing a smaller, more manageable number of candidates for experimental testing. Both ligand-based and structure-based virtual screening approaches have been successfully applied. nih.gov For example, a combined screening protocol starting from over 10.6 million structures led to the identification of promising chalcone-based candidates. nih.gov The interaction of one top candidate with the XIAP protein involved the formation of three hydrogen bonds with key amino acid residues: Ser 278, Val 279, and Trp 310. nih.gov These methodologies not only accelerate the discovery of novel chemical scaffolds but also provide initial insights into the structure-activity relationship (SAR) of potential inhibitors.

| Identified Compound Candidates | Binding Affinity (kcal/mol) | Interacting Residues |

| (E)-1-(4-methoxyphenyl)-3-(p-tolyl) prop-2-en-1-one | Not specified | Not specified |

| (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) prop-2-en-1-one | Best in study | Ser 278, Val 279, Trp 310 |

| Iodixanol (DB01249) | -11.51 | Not specified |

| ZINC68678304 | Higher than AVPI | Not specified |

This table presents examples of compounds identified through virtual screening and their reported binding affinities from docking studies. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. This is crucial for understanding the binding of inhibitors to flexible targets like the XIAP BIR domains, which may lack well-defined binding pockets in their static crystal structures. nih.gov

MD simulations have been employed to identify transient or hidden binding pockets on the surface of XIAP-BIR2 that are not apparent in the crystal structure. nih.gov By simulating the protein's movement in a solvent environment (like water or methanol), researchers can observe the opening of these transient pockets. nih.gov Known inhibitors can then be docked into these dynamically revealed pockets to determine putative binding sites, a process that can distinguish between active and inactive compounds where docking to the rigid crystal structure fails. nih.gov

Furthermore, MD simulations are used to assess the stability of the inhibitor-protein complex. For a given inhibitor, simulations can track its movement and positioning within the binding site over nanoseconds. A stable interaction is often characterized by minimal deviation of the ligand from its initial docked pose. The data from these simulations can also be used to calculate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity. researchgate.net For example, MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) analyses can be performed on MD trajectories to estimate the binding free energy (ΔG) and identify key residues contributing to the binding. nih.gov

| Simulation Target | Methodology | Key Finding |

| XIAP-BIR2 | Molecular Dynamics in water/methanol | Identification of transient binding pockets in the flexible linker region. nih.gov |

| XIAP-BIR3 Ligand Complex | Molecular Dynamics & MM-PBSA | Nine residues identified as crucial for synthetic ligand binding (e.g., Thr308, Glu314, Trp323). nih.gov |

| Inhibitor 2b with XIAP-BIR2 | Molecular Dynamics | Prediction of ΔG values per residue, indicating key interaction points. researchgate.net |

This table summarizes findings from molecular dynamics simulations used to study XIAP inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For XIAP inhibitors, QSAR models are developed to predict the inhibitory potency (often expressed as pIC50) based on various molecular descriptors. researchgate.netresearchgate.net

The development of a QSAR model involves several steps. First, a dataset of compounds with known inhibitory activities against XIAP BIR2/BIR3 is compiled. Then, a wide range of molecular descriptors is calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., spatial conformation) and are used to quantify the physicochemical properties of the molecules. researchgate.net Using statistical methods, a regression model is built to establish a relationship between these descriptors and the observed biological activity.

A successful QSAR model can be a valuable predictive tool. For XIAP-BIR3, a model was developed that achieved a correlation (R) of 0.803 and an R² value of 0.645 during 10-fold cross-validation, indicating good predictive power. researchgate.net Such models can be used to screen virtual libraries of compounds and predict the activity of novel, untested molecules, thereby guiding the synthesis of more potent inhibitors. researchgate.netresearchgate.net They can also provide insights into the key molecular features that are either favorable or detrimental to the inhibitory activity, which is critical for the lead optimization process.

| QSAR Model Performance Metric | Training Set | Independent Test Set |

| Correlation (R) | 0.803 | 0.793 |

| R² | 0.645 | 0.628 |

This table shows the statistical performance of a QSAR model developed for XIAP inhibitors, demonstrating its predictive capability on both the training data and an external validation set. researchgate.net

Challenges, Limitations, and Future Research Directions

Strategies for Enhancing Selectivity towards Specific XIAP Domains

A significant hurdle in the development of XIAP inhibitors is achieving selectivity for the intended BIR domain (BIR2 or BIR3) over other IAP proteins, such as cIAP1 and cIAP2. mdpi.com Lack of selectivity can lead to off-target effects, including the induction of the cytokine release syndrome due to inhibition of cIAP1/2. mdpi.com

Several strategies are being explored to enhance selectivity:

Structure-Based Drug Design: Researchers are leveraging the structural differences between the BIR domains of XIAP and other IAPs. For instance, a comparison of the BIR3 domains of XIAP and cIAP1/2 revealed three non-conserved residues that could be targeted to improve selectivity. mdpi.com Computational modeling, such as molecular dynamics simulations and 3D pharmacophore generation, is being employed to design or optimize non-peptidic and non-peptidomimetic antagonists with higher selectivity for the XIAP-BIR3 domain. mdpi.com

Ligand-Based Rational Design: This approach involves systematically modifying the structure of known inhibitors to improve their binding affinity and selectivity for a specific domain. Through this method, monovalent Smac mimetics have been developed that show a greater than 60-fold selectivity for the BIR2 domain of XIAP over the BIR3 domain. nih.gov

Fragment-Based Approaches: This technique, combined with X-ray crystallography and computational analysis, aids in the discovery and optimization of novel chemical scaffolds that can bind with high affinity and selectivity to specific pockets within the BIR domains. researchgate.net

Investigation of Intrinsic and Acquired Resistance Mechanisms in Preclinical Settings

The development of resistance to anticancer therapies is a major clinical challenge, and XIAP inhibitors are no exception. mdpi.com Preclinical studies are crucial for understanding the mechanisms of both intrinsic and acquired resistance.

Potential mechanisms of resistance to XIAP inhibitors include:

Upregulation of XIAP Expression: Cancer cells can develop resistance by increasing the expression of XIAP, thereby overcoming the inhibitory effects of the drug. embopress.orgmdpi.com

Alterations in Downstream Signaling Pathways: Activation of alternative survival pathways, such as the PI3K/Akt pathway, can confer resistance to XIAP inhibition. mdpi.com For example, downregulation of HtrA1 has been shown to increase cisplatin (B142131) resistance by enhancing XIAP protein stability through the PI3K/Akt pathway. mdpi.com

Feedback Loops: Complex feedback mechanisms can also contribute to resistance. For instance, the activation of c-Fos can facilitate AP-1 generation, which in turn promotes XIAP transcription. mdpi.com

Investigating these mechanisms in preclinical models, such as patient-derived xenografts (PDX), can help identify biomarkers to predict which patients are most likely to respond to XIAP-targeted therapies. embopress.org

Exploration of Novel Combinatorial Strategies with Other Agents in Preclinical Models

Given the complexity of cancer, combination therapies are often more effective than single-agent treatments. Preclinical studies have shown that combining XIAP inhibitors with other anticancer agents can lead to synergistic effects. aacrjournals.orgnih.gov

Promising combinatorial strategies include:

Combination with TRAIL (TNF-related apoptosis-inducing ligand): XIAP inhibition has been shown to sensitize pancreatic cancer cells to TRAIL-induced apoptosis, leading to tumor regression in preclinical models. aacrjournals.org This combination can even overcome resistance mediated by Bcl-2. aacrjournals.org

Combination with Chemotherapy: Combining XIAP inhibitors with conventional chemotherapeutic agents like taxanes, cisplatin, and etoposide (B1684455) has demonstrated enhanced chemosensitivity in various cancer cell lines, including esophageal, prostate, colon, and lung cancer. frontiersin.orgnih.gov For example, the second-generation antisense oligonucleotide AEG35156, when combined with taxanes, induced complete tumor regression in human cancer xenograft models. nih.gov The clinically used drug arsenic trioxide has also been shown to target XIAP and sensitize apoptosis-resistant cancer cells to cisplatin. rsc.org

Combination with Radiotherapy: Inhibition of XIAP has been found to radiosensitize lung cancer cells by increasing apoptosis and decreasing cell survival, leading to improved tumor control in a mouse model. nih.gov

These preclinical findings provide a strong rationale for the clinical evaluation of XIAP inhibitors in combination with other cancer therapies. aacrjournals.orgnih.gov

Development of Next-Generation XIAP Inhibitors with Improved Profiles

The development of XIAP inhibitors is an ongoing process, with a focus on creating next-generation compounds with improved properties. researchgate.net The limitations of early-generation inhibitors, such as poor selectivity and off-target effects, have driven the search for more refined therapeutic agents. mdpi.com

Key goals for the development of next-generation XIAP inhibitors include:

Improved Selectivity: As discussed earlier, enhancing selectivity for specific XIAP BIR domains is a primary objective to minimize side effects. mdpi.com

Enhanced Potency: Researchers are working on designing inhibitors with higher binding affinity to the target domains, which could translate to greater efficacy at lower doses. nih.gov

Oral Bioavailability: The development of orally bioavailable small-molecule inhibitors is a key goal to improve patient convenience and compliance. researchgate.net

Novel Scaffolds: The discovery of non-peptidomimetic antagonists is a promising area of research, as these compounds may have better pharmacokinetic properties than peptide-based inhibitors. researchgate.net

The use of advanced drug discovery techniques, such as DNA-programmed chemistry libraries, has led to the identification of novel macrocyclic XIAP antagonists with potent antitumor activity in vivo. acs.org

Q & A

Q. What structural features of XIAP BIR2/BIR2-3 inhibitor-1 contribute to its high potency against XIAP?

- Answer : The compound's macrocyclic dimeric structure (e.g., Compound 11 in ) enhances binding avidity to the BIR2 domain. Key features include:

- A sulfur- and nitrogen-containing heterocyclic core, enabling hydrophobic interactions with the BIR2 surface.

- Two aromatic moieties that stabilize binding via π-π stacking with residues in the BIR2 groove .

- Structural mimicry of the endogenous Smac/AVPI peptide, which binds the BIR2 domain with high affinity (Ki = 2–5 nM) .

- Methodological Insight : Use X-ray crystallography or NMR to map inhibitor-BIR2 interactions, complemented by mutagenesis studies to validate critical binding residues.

Q. How does the IC50 of inhibitor-1 against XIAP BIR2-3 compare to other IAP family members?

- Answer : Inhibitor-1 demonstrates high selectivity for XIAP BIR2-3 (IC50 = 0.8 nM) over cIAP-1 BIR2-3 (IC50 = 3.0 nM) . This selectivity arises from differences in the BIR2-3 domain topology between XIAP and cIAP-1, particularly in the hydrophobic binding pockets .

- Methodological Insight : Use competitive fluorescence polarization assays with recombinant BIR2-3 domains to measure IC50 values. Include cIAP-1 and XIAP constructs to assess cross-reactivity.

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro binding affinity and cellular efficacy of XIAP BIR2/BIR2-3 inhibitors?

- Answer : Discrepancies often arise from:

- Cellular context : Endogenous IAPs (e.g., cIAP-1) may sequester inhibitors, reducing bioavailability. Use siRNA knockdowns or IAP-null cell lines to isolate XIAP-specific effects .

- Domain cooperativity : The presence of both BIR2 and BIR3 domains (e.g., residues 151–350 in XIAP) enhances dimeric inhibitor binding via allosteric effects, even when BIR2 is not directly targeted. Validate using FRET-based assays to measure inter-domain distances (>45 Å, ruling out simultaneous binding) .

Q. What methodological approaches are recommended for optimizing peptide-based XIAP BIR2 inhibitors derived from Smac/AVPI motifs?

- Answer : Key strategies include:

- Amino acid substitution : Systematic replacement of AVPI residues (e.g., alanine scanning) to improve BIR2 selectivity. For example, substituting Val with hydrophobic residues enhances binding to the BIR2 groove .

- Linker optimization : Adjusting the spacer length between dimeric peptides to balance entropy loss and avidity. shows no linear trend, suggesting empirical testing is critical .